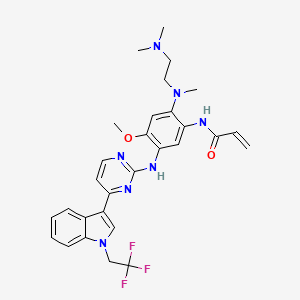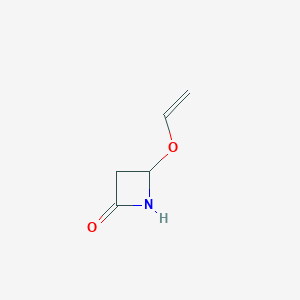
4-(Vinyloxy)azetidin-2-one
Descripción general
Descripción
4-(Vinyloxy)azetidin-2-one is a versatile compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role as a building block in the synthesis of various β-lactam derivatives, which are crucial in the development of antibiotics and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Vinyloxy)azetidin-2-one typically involves the reaction of azetidin-2-one with vinyl ethers. One common method includes the use of inexpensive reagents to produce the compound through a series of nucleophilic substitutions and cyclizations . The stability of this compound under basic conditions allows for direct N-alkylation, which is a significant advantage over other similar compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-(Vinyloxy)azetidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can be directly alkylated on the nitrogen atom of the β-lactam ring.
Cyclization: Intramolecular nucleophilic substitution at C4 leads to the formation of mono-, bi-, and polycyclic β-lactams.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in these reactions include:
Vinyl ethers: For the initial synthesis of the compound.
Lewis acids: To stabilize intermediates and facilitate cyclization.
Basic conditions: To enable direct N-alkylation.
Major Products
The major products formed from these reactions are various β-lactam derivatives, including 5-oxacephams and carbacephams, which have significant biological activity .
Aplicaciones Científicas De Investigación
4-(Vinyloxy)azetidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Vinyloxy)azetidin-2-one involves its ability to undergo nucleophilic substitution and cyclization reactions, leading to the formation of β-lactam rings. These rings are essential for the biological activity of many antibiotics, as they inhibit the synthesis of bacterial cell walls . The compound’s stability under basic conditions and its ability to be directly alkylated on the nitrogen atom are key factors in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
4-Acyloxyazetidin-2-one: Another β-lactam precursor, but less stable under basic conditions.
4-Methylthioazetidin-2-one: Used in similar synthetic routes but requires additional steps for N-alkylation.
Uniqueness
4-(Vinyloxy)azetidin-2-one is unique due to its stability under basic conditions and its ability to undergo direct N-alkylation. This makes it a more versatile and efficient building block for synthesizing β-lactam derivatives compared to other similar compounds .
Propiedades
IUPAC Name |
4-ethenoxyazetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5-3-4(7)6-5/h2,5H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVFCGWQRZCWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B3324287.png)
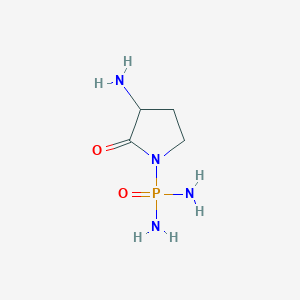

![(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B3324317.png)
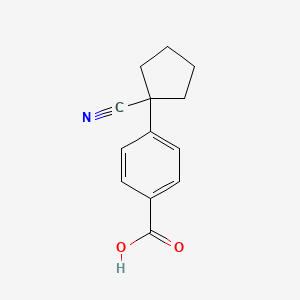
![tert-Butyl 8-fluoro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3324329.png)


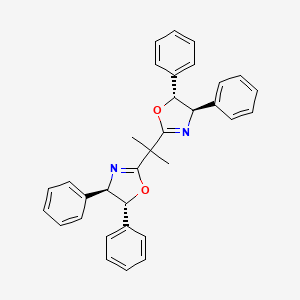
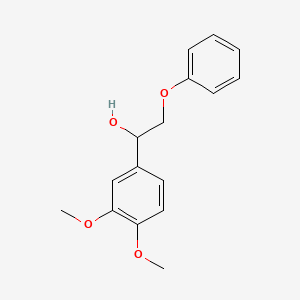
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
